1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate
Description
This compound belongs to the thieno-fused bicyclic family, characterized by a sulfur-containing thiopyran ring fused with a thiophene moiety. The 1,1-dioxo group indicates sulfone oxidation, enhancing electronic stability. The 4-fluorobenzoate ester substituent introduces aromaticity and fluorine-driven polarity, which may influence pharmacokinetic properties such as lipophilicity and metabolic resistance.
Properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S2/c15-10-3-1-9(2-4-10)13(16)19-12-6-8-21(17,18)14-11(12)5-7-20-14/h1-5,7,12H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFWAHRBARLPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC=C(C=C3)F)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate typically involves the following steps:
Formation of the Thieno[2,3-b]thiopyran Ring: The thieno[2,3-b]thiopyran ring system can be synthesized through a series of cyclization reactions involving appropriate starting materials such as thiophene derivatives and sulfur-containing reagents.
Introduction of the 4-Fluorobenzoate Moiety: The 4-fluorobenzoate group is introduced through esterification reactions, where the thieno[2,3-b]thiopyran intermediate is reacted with 4-fluorobenzoic acid or its derivatives under suitable conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Physicochemical and Structural Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1,1-Dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate | C₁₄H₁₁FO₄S₂ | 338.36 (calc.) | 4-Fluorobenzoate ester | High lipophilicity, aromatic π-system |
| 1,1-Dioxo-2H,3H,5H-1λ⁶-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride | C₇H₈ClNO₄S | 237.66 | Carboxylic acid hydrochloride | Increased water solubility |
| [(4E)-1,1-Dioxo-...4-ylidene]amino 2-methylbenzoate | C₁₅H₁₃NO₄S₂ | 335.4 | Imino-oxy, 2-methylbenzoate | Conformational rigidity |
| 1,1-Dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate | Not provided | — | Cyclopropanecarboxylate | Steric hindrance, strained ring |
| N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-...thiopyran-4-yl)acetamide | Not provided | — | Sulfamoyl, acetamide | Enhanced polarity, H-bond donor |
Biological Activity
1,1-Dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate is a synthetic compound characterized by its unique thienothiopyran structure. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from diverse studies.
- Molecular Formula : C15H14O4S2
- Molar Mass : 322.4 g/mol
- Boiling Point : Approximately 514.0 °C (predicted)
- Density : 1.42 g/cm³ (predicted)
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound's thienothiopyran ring can modulate enzyme activity and receptor interactions, potentially leading to various therapeutic effects.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that thienothiopyran derivatives possess significant antimicrobial properties. For instance, compounds similar to 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran have demonstrated effectiveness against various bacterial and fungal strains. In particular:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
Research has also explored the anticancer potential of thienothiopyran derivatives. In vitro studies indicate that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF7: 30 µM
The mechanism appears to involve the modulation of apoptosis-related proteins and cell signaling pathways .
Case Studies
Several case studies have highlighted the biological efficacy of thienothiopyran derivatives:
-
Study on Antimicrobial Properties :
- Researchers synthesized a series of thienothiopyran compounds and tested their antimicrobial efficacy against clinical isolates.
- Results showed that certain derivatives had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
-
Evaluation of Anticancer Effects :
- A study investigated the effects of thienothiopyran derivatives on various cancer cell lines.
- The findings indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1,1-dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate?
The compound can be synthesized via a multi-step approach involving:
- Thiopyran Core Formation : Sodium methoxide (NaOMe) in THF facilitates cyclization of sulfur-containing precursors, as demonstrated in analogous thiopyran systems .
- Esterification : Coupling the thiopyran intermediate with 4-fluorobenzoyl chloride under mild basic conditions (e.g., pyridine or DMAP) ensures ester bond formation without side reactions.
- Reduction/Oxidation Control : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is effective for selective reductions in structurally similar sulfonamide-thiopyran systems, minimizing over-reduction risks .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Spectroscopic Analysis : Use H/C NMR to confirm the thiopyran core (δ 3.5–4.5 ppm for CH groups) and fluorobenzoate moiety (δ 7.8–8.2 ppm for aromatic protons). IR spectroscopy verifies sulfone (1250–1350 cm) and ester (1700–1750 cm) functional groups .
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities from unreacted intermediates or degradation products.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragments consistent with the sulfone and fluorobenzoate groups.
Q. What stability considerations are critical during storage and handling?
- Moisture Sensitivity : The sulfone group is prone to hydrolysis; store under inert gas (N/Ar) in anhydrous solvents (e.g., DCM or THF) at –20°C.
- Light Sensitivity : Fluorinated aromatic esters may degrade under UV light; use amber vials and minimize exposure .
- Thermal Stability : Differential scanning calorimetry (DSC) data for related thiopyrans indicate decomposition above 150°C, suggesting handling below this threshold .
Q. What pharmacological targets or mechanisms are hypothesized for this compound?
- Carbonic Anhydrase Inhibition : Structural analogs (e.g., Dorzolamide intermediates) exhibit sulfonamide-mediated inhibition of carbonic anhydrase isoforms, suggesting potential ocular or neurological applications .
- Fluorobenzoate Pharmacokinetics : The 4-fluorobenzoate group enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in related compounds .
Advanced Research Questions
Q. How can synthetic yield be optimized while avoiding diastereomer formation?
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers if asymmetric synthesis fails. For the thiopyran core, stereochemical control via L-proline catalysis has succeeded in analogous systems .
- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments (e.g., temperature or reagent stoichiometry) to suppress side products .
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange broadening from true impurities. For example, thiopyran ring puckering may cause splitting at room temperature but coalesce at elevated temperatures .
- DFT Calculations : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values to assign ambiguous signals .
Q. What strategies mitigate batch-to-batch variability in biological activity?
- Impurity Profiling : LC-MS/MS identifies trace impurities (e.g., residual sulfonic acid derivatives or hydrolyzed esters) that may antagonize target proteins .
- Crystallography : Co-crystallize the compound with its target (e.g., carbonic anhydrase) to validate binding mode consistency across batches .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking Simulations : Molecular docking (AutoDock Vina) predicts interactions between the sulfone group and catalytic zinc in carbonic anhydrase, guiding substitutions at the 4-fluorobenzoate position .
- QM/MM Studies : Hybrid quantum mechanics/molecular mechanics models assess the electronic impact of fluorination on ester bond stability and target binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
